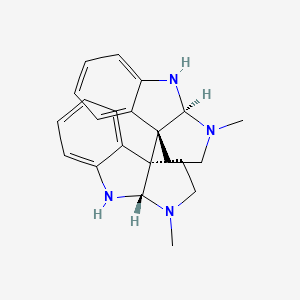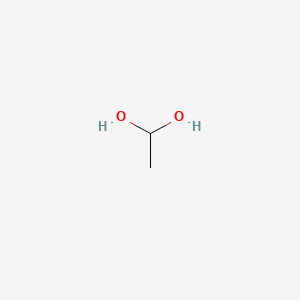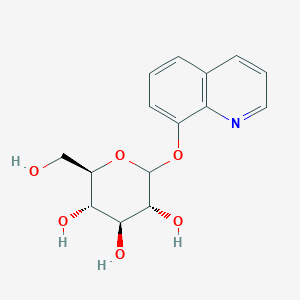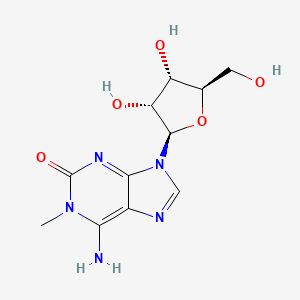
2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene, also known by its chemical name 2-Butyl-4-methyl-1,3-dioxane, is an organic compound with the molecular formula C19H28N2O2 and a molecular weight of 316.4 g/mol
Preparation Methods
The synthesis of 2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene involves several steps, typically starting with the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents, resulting in the formation of 2-Butyl-4-methyl-1,3-dioxane derivatives. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like sodium metabisulphite and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benzimidazole derivatives, which have significant biological activity .
Scientific Research Applications
2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various benzimidazole derivatives, which are studied for their potential anticancer properties . In biology and medicine, this compound derivatives are investigated for their antimicrobial, antiviral, and anti-inflammatory activities . Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives of this compound are known to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation . These compounds can bind to the active sites of these enzymes, blocking their function and leading to the inhibition of cancer cell growth. The exact molecular targets and pathways involved vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene can be compared with other similar compounds, such as benzimidazole and its derivatives. Benzimidazole is a heterocyclic compound with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties . The uniqueness of this compound lies in its specific structural modifications, which can enhance its biological activity and selectivity compared to other benzimidazole derivatives . Similar compounds include 2-methyl-1H-benzo[d]imidazole and 1,2-disubstituted benzimidazole .
Properties
CAS No. |
111676-86-9 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H28N2O2/c1-5-6-7-14-10-15-11-17-18(23-13-22-17)12-16(15)19(14)21(4)9-8-20(2)3/h10-12,19H,5-9,13H2,1-4H3 |
InChI Key |
BWSXKDUEEVYHSQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=CC3=C(C=C2C1N(C)CCN(C)C)OCO3 |
Canonical SMILES |
CCCCC1=CC2=CC3=C(C=C2C1N(C)CCN(C)C)OCO3 |
Synonyms |
1-(N-methyl-N-(2(N',N'-dimethylamino)ethyl)amino)-2-butyl-methylenedioxyindene 2-BUMDI 2-butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene 2-n-butyl-1-(N-methyl-N-(2'(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene MDI-C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


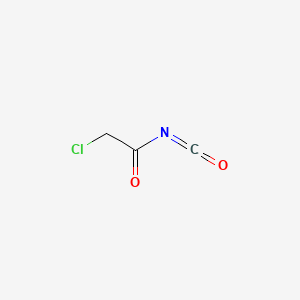
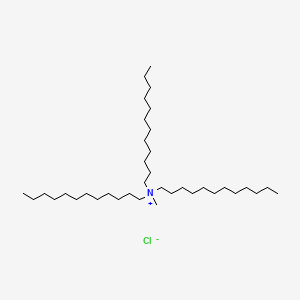
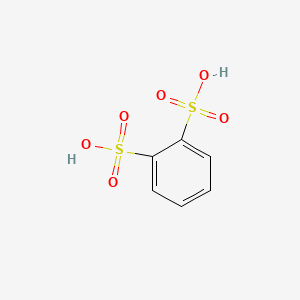
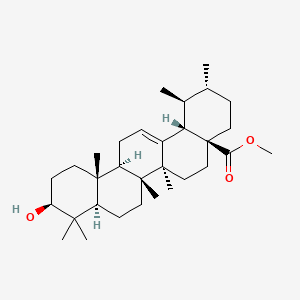
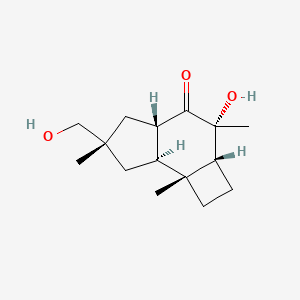
![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
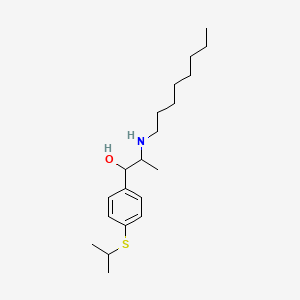
![N-[3-(6-imidazo[2,1-b]thiazolyl)phenyl]butanamide](/img/structure/B1196298.png)

